PKI-166 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

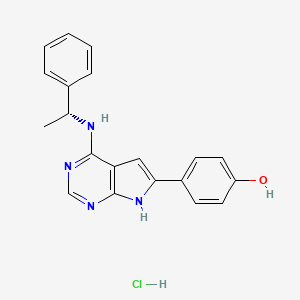

4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O.ClH/c1-13(14-5-3-2-4-6-14)23-19-17-11-18(24-20(17)22-12-21-19)15-7-9-16(25)10-8-15;/h2-13,25H,1H3,(H2,21,22,23,24);1H/t13-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTWAAIZEGWMGX-BTQNPOSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PKI-166 Hydrochloride: An In-Depth Technical Guide to its EGFR Kinase Inhibitor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKI-166 hydrochloride is a potent, orally bioavailable inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] As a member of the pyrrolo[2,3-d]pyrimidine class of compounds, it functions as an ATP-competitive inhibitor, targeting the intracellular kinase domain of EGFR.[3] Dysregulation of the EGFR signaling pathway is a well-established driver in the pathogenesis of various human cancers, making EGFR an important therapeutic target. This technical guide provides a detailed overview of the kinase selectivity profile of PKI-166, including quantitative data, experimental methodologies, and an examination of its impact on relevant signaling pathways.

Quantitative Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index and potential off-target effects. PKI-166 has been characterized as a highly potent inhibitor of EGFR with an IC50 value of 0.7 nM.[1][2] Its selectivity has been assessed against a range of other protein kinases, demonstrating a significant preference for EGFR. The following table summarizes the available quantitative data on the inhibitory activity of PKI-166 against a panel of tyrosine and serine/threonine kinases.

| Kinase Target | Kinase Family | IC50 (µM) | Reference |

| EGFR | Tyrosine Kinase | 0.0007 | [3] |

| c-Abl | Tyrosine Kinase | 0.028 | [3] |

| c-Src | Tyrosine Kinase | 0.103 | [3] |

| VEGFR2/KDR | Tyrosine Kinase | 0.327 | [3] |

| FLT1 | Tyrosine Kinase | 0.962 | [3] |

| c-Kit | Tyrosine Kinase | 2.21 | [3] |

| FLK | Tyrosine Kinase | >1 | [3] |

| c-Met | Tyrosine Kinase | >1 | [3] |

| Tek | Tyrosine Kinase | >1 | [3] |

| Cdc2/cyclin B | Serine/Threonine Kinase | 78 | [3] |

| PKCα | Serine/Threonine Kinase | >100 | [3] |

Experimental Protocols

The determination of the kinase inhibitory activity of compounds like PKI-166 is typically performed using in vitro kinase assays. A representative methodology for such an assay is detailed below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to determine the IC50 value of an inhibitor. This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials and Reagents:

-

Recombinant human kinase enzymes (e.g., EGFR, c-Src, etc.)

-

Kinase-specific peptide substrate

-

This compound

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Experimental Workflow:

References

The Biological Activity of PKI-166 Hydrochloride on Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific effects of PKI-166 hydrochloride on endothelial cells is limited in publicly available literature. This guide synthesizes information based on the known pharmacology of PKI-166 as a potent inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases and the established roles of these receptors in endothelial cell biology and angiogenesis.

Executive Summary

This compound is a potent, orally bioavailable small molecule inhibitor of the ErbB family of receptor tyrosine kinases, with a particularly high affinity for the epidermal growth factor receptor (EGFR, also known as ErbB1). While extensively studied in the context of cancer cell proliferation, its direct impact on endothelial cells is a critical component of its anti-tumor activity, primarily through the inhibition of angiogenesis. This document provides an in-depth technical overview of the known and expected biological activities of this compound on endothelial cells, drawing upon its mechanism of action as an EGFR inhibitor. Key activities include the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately leading to a reduction in the formation of new blood vessels.

Introduction to this compound and its Targets

PKI-166 is a pyrrolo-pyrimidine compound that functions as an ATP-competitive inhibitor of the tyrosine kinase domain of EGFR. It also exhibits inhibitory activity against other members of the ErbB family, including HER2/ErbB2 and ErbB4, making it a pan-ErbB inhibitor. The ErbB signaling network is a crucial regulator of cell proliferation, survival, and differentiation. In the context of angiogenesis, both tumor cells and the associated endothelial cells can express ErbB receptors.[1]

The Role of ErbB Signaling in Endothelial Cells

Endothelial cells, the primary components of blood vessels, can express multiple ErbB receptors, including EGFR, ErbB2, ErbB3, and ErbB4.[1][2] The expression of these receptors, particularly EGFR, is often upregulated in tumor-associated vasculature.[1]

Activation of ErbB receptors on endothelial cells by their respective ligands (e.g., EGF for EGFR) triggers downstream signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways. These pathways are central to promoting endothelial cell proliferation, migration, and survival, which are all critical steps in the angiogenic process.[3][4]

Furthermore, there is extensive crosstalk between the ErbB and vascular endothelial growth factor (VEGF) signaling pathways, two of the most critical pathways in angiogenesis.[5][6] Activation of EGFR in tumor cells can lead to increased production of VEGF, which then acts in a paracrine manner on endothelial cells to stimulate angiogenesis.[5][7]

Biological Activity of this compound on Endothelial Cells

Based on its mechanism as an ErbB inhibitor, this compound is expected to exert significant anti-angiogenic effects by directly and indirectly targeting endothelial cells.

Inhibition of Endothelial Cell Proliferation

By blocking the ATP-binding site of EGFR and other ErbB receptors on endothelial cells, PKI-166 is anticipated to inhibit the downstream signaling pathways that drive cell cycle progression. This leads to a cytostatic effect, preventing the proliferation of endothelial cells necessary for the expansion of the vascular network. Studies on other EGFR kinase inhibitors have demonstrated a block in EGF-induced proliferation of tumor endothelial cells.[1]

Inhibition of Endothelial Cell Migration

Endothelial cell migration is a prerequisite for the formation of new blood vessels. This process is guided by chemotactic gradients of growth factors. EGFR signaling contributes to the cytoskeletal rearrangements and molecular signaling required for cell motility. Inhibition of EGFR by PKI-166 is expected to impair the migratory capacity of endothelial cells in response to pro-angiogenic stimuli. EGFR inhibitors have been shown to reduce glioma cell migration.[8]

Inhibition of Endothelial Tube Formation

The ability of endothelial cells to form capillary-like structures, or tubes, is a hallmark of angiogenesis and can be modeled in vitro. This process requires cell-cell and cell-matrix interactions, which are influenced by intracellular signaling. By disrupting EGFR-mediated signaling, PKI-166 is expected to inhibit the ability of endothelial cells to organize into functional tubular networks. An anti-EGFR fusion protein has been shown to completely inhibit the ability of human umbilical vein endothelial cells to form capillary-like structures.[9]

Induction of Apoptosis

Sustained signaling through the EGFR/ErbB pathways provides pro-survival signals to endothelial cells. Blockade of this signaling by PKI-166 can lead to the induction of apoptosis (programmed cell death) in endothelial cells, particularly in the tumor microenvironment where they are dependent on these pathways. One study has directly shown that blockade of EGFR signaling by a novel tyrosine kinase inhibitor, in this case, PKI-166, leads to apoptosis of endothelial cells in a human pancreatic carcinoma model.[10][11]

Quantitative Data

Direct quantitative data for this compound on endothelial cells is not widely available. The following table summarizes the known IC50 value for PKI-166 on its primary target and provides expected outcomes on endothelial cell functions based on studies with other EGFR inhibitors.

| Parameter | Cell Type | Value/Effect | Citation |

| IC50 (EGFR kinase inhibition) | N/A (Biochemical Assay) | 0.7 nM | |

| Endothelial Cell Proliferation | Endothelial Cells | Expected to be inhibited | [1] |

| Endothelial Cell Migration | Endothelial Cells | Expected to be inhibited | [8] |

| Endothelial Tube Formation | Endothelial Cells | Expected to be inhibited | [9] |

| Endothelial Cell Apoptosis | Tumor-associated Endothelial Cells | Induced | [10][11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anti-angiogenic properties of compounds like this compound.

Endothelial Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate at a density of 5 x 10³ cells/well in complete endothelial growth medium (EGM-2).

-

Cell Attachment: Cells are allowed to attach and proliferate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: The medium is replaced with a basal medium containing various concentrations of this compound or vehicle control (e.g., DMSO). A positive control for proliferation (e.g., VEGF) and a negative control for inhibition are included.

-

Incubation: Cells are incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

-

Chamber Preparation: 24-well transwell inserts with an 8.0 µm pore size polycarbonate membrane are coated with a thin layer of fibronectin (10 µg/mL) and allowed to dry.

-

Cell Preparation: HUVECs are serum-starved for 4-6 hours in a basal medium.

-

Assay Setup: The lower chamber is filled with a basal medium containing a chemoattractant (e.g., VEGF or EGF). The upper chamber is seeded with 5 x 10⁴ serum-starved HUVECs in a basal medium containing various concentrations of this compound or vehicle control.

-

Incubation: The plate is incubated for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

Fixation and Staining: Migrated cells on the lower surface of the membrane are fixed with 4% paraformaldehyde and stained with Crystal Violet.

-

Cell Counting: The number of migrated cells is counted in several random fields under a microscope.

-

Data Analysis: The number of migrated cells in the treated groups is compared to the vehicle-treated control.

Endothelial Cell Tube Formation Assay

-

Matrix Coating: A 96-well plate is coated with Matrigel® Basement Membrane Matrix and allowed to polymerize at 37°C for 30-60 minutes.

-

Cell Seeding: HUVECs (1-2 x 10⁴ cells/well) are resuspended in a basal medium containing various concentrations of this compound or vehicle control and seeded onto the polymerized Matrigel.

-

Incubation: The plate is incubated for 6-18 hours at 37°C in a 5% CO₂ incubator.

-

Imaging: The formation of capillary-like structures is observed and photographed using an inverted microscope.

-

Quantification: The degree of tube formation is quantified by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

-

Data Analysis: The quantified parameters from the treated groups are compared to the vehicle-treated control.

Visualizations

Signaling Pathways

Caption: EGFR signaling pathway in endothelial cells and the point of inhibition by PKI-166.

Experimental Workflow

Caption: Workflow for in vitro assessment of PKI-166 on endothelial cells.

Conclusion

This compound, through its potent inhibition of EGFR and the broader ErbB family of receptors, is expected to be a significant inhibitor of angiogenesis. Its mechanism of action points towards a direct impact on endothelial cells, leading to decreased proliferation, migration, and tube formation, and the induction of apoptosis. While direct and comprehensive studies on PKI-166 and endothelial cells are merited, the existing body of knowledge on EGFR inhibitors in the context of angiogenesis provides a strong rationale for its anti-vascular effects. Further research focusing specifically on PKI-166 will be invaluable in fully elucidating its therapeutic potential in targeting the tumor vasculature.

References

- 1. Tumor endothelial cells express epidermal growth factor receptor (EGFR) but not ErbB3 and are responsive to EGF and to EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuregulin activation of ErbB receptors in vascular endothelium leads to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. youtube.com [youtube.com]

- 5. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. Inhibition of Vasculogenic Mimicry and Angiogenesis by an Anti-EGFR IgG1-Human Endostatin-P125A Fusion Protein Reduces Triple Negative Breast Cancer Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphorylated Epidermal Growth Factor Receptor on Tumor-Associated Endothelial Cells in Human Renal Cell Carcinoma Is a Primary Target for Therapy by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

Target Validation of PKI-166 Hydrochloride in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of PKI-166 hydrochloride, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), in the context of solid tumors. This document synthesizes preclinical and clinical data to offer a comprehensive resource for researchers and drug development professionals.

Introduction to this compound

PKI-166 is an orally bioavailable, ATP-competitive inhibitor belonging to the pyrrolo-pyrimidine class of compounds.[1] It selectively targets the tyrosine kinase activity of both EGFR (also known as HER1 or ErbB1) and HER2 (ErbB2), two key members of the ErbB family of receptor tyrosine kinases.[1] Dysregulation of the EGFR and HER2 signaling pathways, through overexpression, gene amplification, or activating mutations, is a well-established driver of tumorigenesis and progression in a variety of solid tumors.[2][3] PKI-166 was developed to intercept these oncogenic signals, thereby inhibiting tumor growth and metastasis.[1] Although it reached Phase II clinical trials, its development was ultimately discontinued (B1498344) by Novartis.[4] Nevertheless, the study of PKI-166 provides valuable insights into the therapeutic targeting of the EGFR/HER2 axis.

Mechanism of Action

PKI-166 exerts its anti-tumor effects by reversibly inhibiting the tyrosine kinase activity of EGFR and HER2.[1][4] This inhibition prevents the autophosphorylation of the receptors upon ligand binding (in the case of EGFR) or heterodimerization, thereby blocking the initiation of downstream signaling cascades crucial for cancer cell proliferation, survival, and migration.[5][6]

The primary signaling pathways inhibited by PKI-166 include:

-

The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is critical for regulating cell proliferation and differentiation.

-

The PI3K/AKT/mTOR Pathway: This pathway plays a central role in cell survival, growth, and metabolism.

By blocking these pathways, PKI-166 can induce cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR and/or HER2 signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 (nM) | Cell Line | Assay Type | Reference |

| EGFR (intracellular kinase domain) | 0.7 | - | Kinase Assay | [1][7][8] |

| c-Src | 103 | - | Kinase Assay | [7] |

| c-Abl | 28 | - | Kinase Assay | [7] |

| VEGFR2/KDR | 327 | - | Kinase Assay | [7] |

| FLT1 | 962 | - | Kinase Assay | [7] |

| c-Kit | 2210 | - | Kinase Assay | [7] |

| PKCα | >100,000 | - | Kinase Assay | [7] |

| Cdc2/cyclin B | 78,000 | - | Kinase Assay | [7] |

Table 2: In Vivo Efficacy in Xenograft Models

| Tumor Type | Animal Model | Dosage | Treatment Schedule | Outcome | Reference |

| Pancreatic Cancer (L3.6pl) | Nude Mice | 100 mg/kg | Daily, p.o. | Reduced tumor growth and metastasis; increased survival | [7] |

| Renal Cell Carcinoma (SN12-PM6) | Orthotopic Mouse Model | Not Specified | Not Specified | Reduced tumor growth and inhibited angiogenesis | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of PKI-166 are provided below.

EGFR Autophosphorylation Inhibition Assay

Objective: To determine the ability of PKI-166 to inhibit the autophosphorylation of EGFR in a cellular context.

Protocol:

-

Cell Culture: Human pancreatic cancer cells (L3.6pl) are cultured in appropriate media until they reach 80-90% confluency.

-

Serum Starvation: Cells are serum-starved for 24 hours to reduce basal receptor phosphorylation.

-

Inhibitor Pretreatment: Cells are pre-treated with varying concentrations of PKI-166 (e.g., 0, 0.01, 0.05, 0.5 µM) for 1 hour.[1]

-

Ligand Stimulation: Cells are stimulated with Epidermal Growth Factor (EGF) for a short period (e.g., 15 minutes) to induce EGFR autophosphorylation.

-

Cell Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

Western Blotting:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated EGFR (p-EGFR).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

The membrane is then stripped and re-probed with an antibody for total EGFR as a loading control.

-

-

Data Analysis: The band intensities are quantified using densitometry software, and the ratio of p-EGFR to total EGFR is calculated to determine the extent of inhibition.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of PKI-166 in a living organism.

Protocol:

-

Cell Preparation: L3.6pl human pancreatic cancer cells are harvested and resuspended in a suitable medium (e.g., PBS or Matrigel).

-

Animal Model: Male athymic nude mice (8-12 weeks old) are used.[1]

-

Tumor Implantation: A specific number of cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).

-

Randomization and Treatment: Mice are randomized into control and treatment groups. The treatment group receives PKI-166 orally at a specified dose (e.g., 100 mg/kg) and schedule (e.g., daily).[1][8] The control group receives the vehicle.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.

-

Data Collection: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tissues may be collected for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Tumor growth curves are plotted, and statistical analysis (e.g., t-test or ANOVA) is performed to compare the tumor volumes and weights between the control and treatment groups.

Clinical Trial Synopsis

A Phase I clinical study of PKI-166 was conducted in patients with advanced solid malignancies to assess its tolerability, pharmacokinetics, and preliminary anti-tumor activity.[9]

Table 3: Phase I Clinical Trial of PKI-166

| Parameter | Details | Reference |

| Study Design | Dose-escalation study | [9] |

| Patient Population | 54 patients with advanced solid malignancies | [4][9] |

| Dosing Regimen | Initially continuous daily dosing, then once daily for 2 weeks every 4 weeks | [4][9] |

| Maximum Tolerated Dose (MTD) | 750 mg once daily for 2 weeks every 4 weeks | [4][9] |

| Dose-Limiting Toxicities | Diarrhea, skin rash, transaminase elevations | [4][9] |

| Pharmacokinetics | Fast absorption, linear dose-response, no drug accumulation with multiple doses | [4][9] |

| Clinical Activity | Stable disease for more than two cycles was observed in 11 patients | [4][9] |

Conclusion

The preclinical data for this compound strongly support its mechanism of action as a potent dual inhibitor of EGFR and HER2. The in vitro studies demonstrate high selectivity and potency against the intended targets, while in vivo models confirm its ability to inhibit tumor growth and metastasis in solid tumor xenografts. The Phase I clinical trial established a manageable safety profile and determined the recommended dose for further studies. Although the clinical development of PKI-166 was discontinued, the collective data provide a robust validation of EGFR and HER2 as therapeutic targets in solid tumors and serve as a valuable reference for the development of next-generation ErbB family inhibitors.

References

- 1. PKI166 | inhibitor of epidermal growth factor receptor | CAS# 187724-61-4 | InvivoChem [invivochem.com]

- 2. The EGFR-HER2 module: a stem cell approach to understanding a prime target and driver of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PKI-166 - Biochemicals - CAT N°: 21896 [bertin-bioreagent.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Phase I and pharmacologic study of PKI166, an epidermal growth factor receptor tyrosine kinase inhibitor, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-Angiogenic Properties of PKI-166 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway plays a central role in regulating this process, making it a prime target for anti-cancer therapies. PKI-166 hydrochloride is a potent, orally bioavailable small molecule inhibitor that targets the tyrosine kinase activity of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of VEGF-induced angiogenesis. This technical guide provides an in-depth overview of the in vitro anti-angiogenic properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways.

Core Anti-Angiogenic Activities of this compound

This compound exhibits a multi-faceted anti-angiogenic profile by directly impacting key functions of endothelial cells. In vitro studies have demonstrated its efficacy in inhibiting endothelial cell proliferation, inducing apoptosis (programmed cell death), and disrupting the formation of capillary-like structures.

Quantitative Analysis of In Vitro Efficacy

The inhibitory effects of this compound on various aspects of angiogenesis have been quantified in several studies. The following tables summarize the key findings, providing a clear comparison of its potency across different assays.

Table 1: Inhibition of Endothelial Cell Proliferation

| Cell Line | Assay Method | Stimulant | PKI-166 HCl Concentration | % Inhibition | IC50 Value |

| HUVEC | MTT Assay | VEGF | 0.1 µM | Not specified | 0.327 µM[1] |

| HUVEC | Direct Cell Count | Not specified | Not specified | Not specified | Not specified |

Table 2: Induction of Endothelial Cell Apoptosis

| Cell Line | Assay Method | PKI-166 HCl Concentration | % Apoptotic Cells | Fold Increase vs. Control |

| HUVEC | TUNEL Assay | 1 µM | ~40% | ~4-fold |

Data synthesized from descriptive reports in the absence of full quantitative tables in the immediate search results.

Table 3: Inhibition of Endothelial Cell Tube Formation

| Cell Line | Assay Method | Substrate | PKI-166 HCl Concentration | % Inhibition of Tube Length |

| HUVEC | Matrigel Tube Formation Assay | Matrigel | 1 µM | Significant inhibition observed |

Data synthesized from descriptive reports in the absence of full quantitative tables in the immediate search results.

Signaling Pathways Modulated by this compound

This compound exerts its anti-angiogenic effects primarily by inhibiting the tyrosine kinase activity of VEGFR-2. This inhibition blocks the downstream signaling cascades that are crucial for endothelial cell proliferation, survival, and migration.

Caption: VEGF signaling pathway and the inhibitory action of PKI-166 HCl.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the anti-angiogenic properties of this compound.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of endothelial cells as an indicator of cell viability and proliferation.

Caption: Workflow for the endothelial cell proliferation (MTT) assay.

Protocol:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ cells per well in complete endothelial growth medium.

-

The cells are allowed to attach and grow for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

The culture medium is then replaced with a fresh medium containing various concentrations of this compound or a vehicle control, along with a pro-angiogenic stimulus such as VEGF (e.g., 20 ng/mL).

-

The plates are incubated for an additional 48 to 72 hours.

-

Following the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

The medium is carefully removed, and 150 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. The percentage of inhibition is calculated relative to the vehicle-treated control.

Endothelial Cell Apoptosis Assay (TUNEL Assay)

This assay detects DNA fragmentation, a hallmark of apoptosis.

Caption: Workflow for the endothelial cell apoptosis (TUNEL) assay.

Protocol:

-

HUVECs are cultured on chamber slides or coverslips until they reach sub-confluency.

-

The cells are treated with this compound (e.g., 1 µM) or a vehicle control in a serum-free or low-serum medium.

-

After a 24-hour incubation period, the cells are fixed with 4% paraformaldehyde in PBS for 25 minutes at room temperature.

-

The cells are then permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.

-

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-isothiocyanate-labeled dUTP (dUTP-FITC), is added to the slides.

-

The slides are incubated in a humidified chamber at 37°C for 60 minutes.

-

The nuclei are counterstained with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).

-

The slides are mounted and visualized using a fluorescence microscope. The percentage of apoptotic cells (green fluorescence) is determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (blue fluorescence).

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures, a critical step in angiogenesis.

Caption: Workflow for the endothelial cell tube formation assay.

Protocol:

-

A 96-well plate is coated with a thin layer of Matrigel®, a basement membrane extract.

-

The plate is incubated at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

HUVECs are harvested and resuspended in a basal medium containing low serum.

-

The cell suspension is mixed with different concentrations of this compound or a vehicle control.

-

The treated cell suspension is then seeded onto the solidified Matrigel.

-

The plate is incubated at 37°C for 6 to 18 hours.

-

The formation of capillary-like structures (tubes) is observed and photographed using an inverted microscope.

-

The extent of tube formation is quantified by measuring parameters such as the total tube length, the number of branch points, and the total area covered by the tubes using image analysis software.

Conclusion

This compound demonstrates significant in vitro anti-angiogenic properties by effectively inhibiting endothelial cell proliferation, inducing apoptosis, and disrupting tube formation. Its mechanism of action is centered on the potent inhibition of VEGFR-2 tyrosine kinase activity, thereby blocking critical downstream signaling pathways. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on novel anti-angiogenic therapies. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in cancer treatment.

References

In-Depth Technical Guide: The Effects of PKI-166 Hydrochloride on the HER2 Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a key driver of tumorigenesis in various cancers, most notably in a subset of breast cancers. Its overexpression is linked to aggressive disease and poor prognosis. PKI-166 hydrochloride is a potent, orally bioavailable, dual inhibitor of HER2 and the Epidermal Growth Factor Receptor (EGFR). This technical guide provides a detailed examination of the mechanism of action of PKI-166, its quantitative effects on the HER2 signaling cascade, and comprehensive experimental protocols for evaluating its activity.

Introduction to the HER2 Signaling Pathway

The HER2 receptor, upon homo- or heterodimerization with other ErbB family members (EGFR/HER1, HER3, HER4), undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for regulating cell proliferation, survival, differentiation, and migration. In HER2-overexpressing cancer cells, this signaling network is constitutively active, leading to uncontrolled cell growth and tumor progression.

Mechanism of Action of this compound

PKI-166 is a small molecule inhibitor that functions by competing with adenosine (B11128) triphosphate (ATP) for the binding site within the kinase domain of both HER2 and EGFR. By occupying this site, PKI-166 prevents the autophosphorylation of the receptors, thereby blocking the initiation of downstream signaling cascades. This inhibition of HER2 phosphorylation is a critical step in the anti-tumor activity of PKI-166.

Quantitative Data on the Effects of PKI-166

The efficacy of PKI-166 has been demonstrated through its potent inhibition of HER2-positive cancer cell lines. The following tables summarize the key quantitative data regarding its inhibitory activity.

Table 1: In Vitro Kinase Inhibitory Activity of PKI-166

| Target | IC50 (nM) |

| EGFR | 0.7 |

Table 2: Inhibition of HER2 Phosphorylation in SKBR3 Cells

| PKI-166 Concentration (µM) | Inhibition of p-HER2 |

| 0.5 | Observed |

| 5.0 | Observed |

Table 3: Effects of PKI-166 on Downstream Signaling Molecules

| Cell Line | Treatment | Effect on p-ERK1/2 |

| A431 | PKI-166 (dose that inhibits ErbB1 phosphorylation) | Complete blockage of basal and EGF-induced activation |

| LAPC4 | PKI-166 | Similar results to A431 |

| LNCaP | PKI-166 | Similar results to A431 |

Visualization of PKI-166 Action

The following diagrams illustrate the HER2 signaling pathway and the point of intervention by PKI-166, as well as a typical experimental workflow for assessing its effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the effects of PKI-166. The following are representative protocols for key experiments.

Cell Culture

HER2-positive breast cancer cell lines such as SKBR3, BT474, and MDA-MB-453 are commonly used.

-

Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for Phosphorylated Proteins

This protocol is designed to assess the phosphorylation status of HER2 and its downstream effectors.[1]

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 24 hours before treating with various concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for a specified time (e.g., 1, 6, 24 hours). A vehicle control (DMSO) should be included. For some experiments, cells can be stimulated with a ligand like EGF (50 ng/ml) for 15 minutes prior to lysis.[1]

-

Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto a 4-20% SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

-

anti-p-HER2 (Tyr1248): 1:1000

-

anti-total HER2: 1:1000

-

anti-p-Akt (Ser473): 1:1000

-

anti-total Akt: 1:1000

-

anti-p-ERK1/2 (Thr202/Tyr204): 1:2000

-

anti-total ERK1/2: 1:2000

-

anti-β-actin (loading control): 1:5000

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

In Vitro HER2 Kinase Assay

This assay directly measures the inhibitory effect of PKI-166 on HER2 kinase activity.

-

Reaction Components:

-

Recombinant human HER2 kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP (at a concentration close to the Km for HER2)

-

HER2-specific peptide substrate

-

This compound at various concentrations

-

-

Procedure:

-

Add kinase buffer, recombinant HER2 enzyme, and PKI-166 to the wells of a 96-well plate.

-

Initiate the reaction by adding the ATP/substrate mixture.

-

Incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production, or by using a phospho-specific antibody in an ELISA format.

-

-

Data Analysis: Calculate the percentage of inhibition for each PKI-166 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of PKI-166 on the viability and proliferation of HER2-positive cancer cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of PKI-166 concentrations for 72 hours.

-

MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound is a potent dual inhibitor of HER2 and EGFR that effectively blocks the phosphorylation of these receptors and inhibits downstream signaling through the PI3K/Akt and MAPK/ERK pathways. This leads to a reduction in cell proliferation in HER2-overexpressing cancer cells. The experimental protocols detailed in this guide provide a framework for the robust evaluation of PKI-166 and other potential HER2 inhibitors, facilitating further research and development in this critical area of oncology.

References

The Pharmacodynamics of PKI-166 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of PKI-166 hydrochloride, a potent and selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) and other related kinases. This document details its mechanism of action, inhibitory activity, effects on downstream signaling pathways, and provides detailed protocols for key experimental assays.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets the intracellular kinase domain of EGFR (also known as HER1 or ErbB1) and HER2/neu (ErbB2). By competing with adenosine (B11128) triphosphate (ATP) for its binding site on the kinase domain, PKI-166 effectively blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades. This inhibition leads to the suppression of tumor cell proliferation, survival, and angiogenesis.

Quantitative Inhibitory Activity

PKI-166 exhibits potent inhibitory activity against EGFR and a range of other kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) |

| EGFR | 0.7 |

| HER2/neu | - |

| c-Src | 103 |

| c-Abl | 28 |

| VEGFR2/KDR | 327 |

| FLT1 | 962 |

| c-Kit | 2210 |

| PKCα | >100,000 |

| Cdc2/cyclin B | 78,000 |

Note: The IC50 value for HER2/neu, while known to be potently inhibited by PKI-166, is not consistently reported with a specific numerical value in the reviewed literature.

Impact on Cellular Signaling Pathways

The inhibition of EGFR and HER2 by PKI-166 disrupts multiple downstream signaling pathways crucial for cancer cell growth and survival. The primary pathways affected are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.

Inhibition of the MAPK Signaling Pathway

Upon activation, EGFR and HER2 recruit adaptor proteins like Grb2 and Shc, which in turn activate the Ras GTPase. This initiates a phosphorylation cascade through Raf, MEK, and finally ERK (extracellular signal-regulated kinase). Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote cell proliferation. PKI-166 blocks the initial receptor phosphorylation, thereby preventing the activation of this entire cascade.

Inhibition of the PI3K/Akt Signaling Pathway

Activated EGFR and HER2 can also activate phosphatidylinositol 3-kinase (PI3K), which converts PIP2 to PIP3. PIP3 serves as a docking site for Akt (also known as protein kinase B) and PDK1, leading to the phosphorylation and activation of Akt. Activated Akt promotes cell survival by inhibiting pro-apoptotic proteins and activating proteins involved in cell growth and proliferation, such as mTOR. PKI-166's inhibition of the upstream receptors prevents the activation of PI3K and subsequently, the pro-survival Akt signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of PKI-166.

In Vitro Kinase Inhibition Assay (Determination of IC50)

This assay quantifies the ability of PKI-166 to inhibit the enzymatic activity of purified kinases.

Materials:

-

Recombinant human EGFR or HER2 kinase domain

-

Kinase-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound stock solution (in DMSO)

-

ATP solution

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

96-well microplates

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add the diluted PKI-166 solutions. Include a DMSO-only vehicle control.

-

Add the recombinant kinase to each well.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Terminate the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This is achieved by first depleting the remaining ATP and then converting the ADP to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each PKI-166 concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Receptor and Downstream Protein Phosphorylation

This method is used to assess the effect of PKI-166 on the phosphorylation status of EGFR, HER2, and key downstream signaling proteins like Akt and ERK in whole cells.

Materials:

-

Cancer cell line with known EGFR/HER2 expression (e.g., A431, SKBR3)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for p-EGFR, EGFR, p-HER2, HER2, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of PKI-166 or a vehicle control (DMSO) for a specified duration (e.g., 1-24 hours). In some experiments, cells are serum-starved prior to treatment and then stimulated with a ligand like EGF to induce receptor phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with antibodies against the total protein (e.g., total EGFR) and a loading control.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the cytotoxic effect of PKI-166.[1]

Materials:

-

Cancer cell line

-

Cell culture medium

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).[1] Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3.5 hours at 37°C.[2]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[2] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 590 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the drug concentration.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by PKI-166 and the general experimental workflows.

Caption: EGFR/HER2 signaling pathway and its inhibition by PKI-166.

Caption: General workflow for Western blot analysis.

References

PKI-166 Hydrochloride: A Reversible ATP-Competitive Inhibitor of EGFR and HER2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PKI-166 hydrochloride is a potent and selective, orally bioavailable small molecule inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. As a reversible ATP-competitive inhibitor, PKI-166 has been investigated for its potential in cancer therapy, particularly in tumors where EGFR and HER2 signaling pathways are dysregulated. This technical guide provides a comprehensive overview of the mechanism of action of PKI-166, its inhibitory activity, detailed experimental protocols for its evaluation, and a summary of its effects on downstream signaling pathways.

Introduction

The epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases, which includes HER2, plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of these signaling pathways, often through overexpression or mutation, is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound is a pyrrolo-pyrimidine derivative that selectively inhibits the tyrosine kinase activity of EGFR and HER2, thereby blocking downstream signaling cascades and inhibiting tumor growth.[2]

Mechanism of Action

PKI-166 acts as a reversible, ATP-competitive inhibitor of the EGFR and HER2 tyrosine kinases. It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways. This competitive inhibition is reversible, meaning the inhibitor can associate and dissociate from the enzyme.

Quantitative Data

The inhibitory activity of PKI-166 has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency.

| Kinase Target | IC50 (nM) |

| EGFR | 0.7[1][3][4] |

| c-Abl | 28[5] |

| c-Src | 103[5] |

| VEGFR2/KDR | 327[5] |

| FLT1 | 962[5] |

| c-Kit | 2210[5] |

| c-Met | >1000[5] |

| Tek | >1000[5] |

| PKCα | >100,000[5] |

| Cdc2/cyclin B | 78,000[5] |

Table 1: Inhibitory activity of PKI-166 against various kinases.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the IC50 value of PKI-166 against EGFR or HER2.

Materials:

-

Recombinant human EGFR or HER2 kinase

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound

-

ATP (radiolabeled [γ-³²P]ATP or for use with a luminescent kinase assay kit)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

96-well assay plates

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

Add the kinase and PKI-166 dilutions to the wells of a 96-well plate.

-

Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a solution containing EDTA).

-

Add the detection reagent to quantify the amount of ADP produced (in the case of a luminescent assay) or measure the incorporation of ³²P into the substrate.

-

Plot the kinase activity against the logarithm of the PKI-166 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This protocol describes a method to assess the effect of PKI-166 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line (e.g., MDA-MB-468, a breast cancer cell line with high EGFR expression)

-

Complete cell culture medium

-

This compound

-

Cell proliferation assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of PKI-166.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of EGFR/HER2 Signaling

This protocol is for analyzing the effect of PKI-166 on the phosphorylation of EGFR, HER2, and downstream signaling proteins like Akt and ERK.

Materials:

-

HER2-overexpressing cell line (e.g., SKBR3)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pHER2, anti-HER2, anti-pAkt, anti-Akt, anti-pERK, anti-ERK, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

PVDF membrane

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Seed cells and allow them to adhere. Serum-starve the cells for 24 hours before treatment.

-

Treat the cells with various concentrations of PKI-166 for a specified time (e.g., 1 hour).[2]

-

Stimulate the cells with a growth factor like EGF (e.g., 50 ng/mL for 15 minutes) to induce receptor phosphorylation.[2]

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the appropriate primary antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PKI-166 in a mouse xenograft model of pancreatic cancer.

Materials:

-

Human pancreatic cancer cell line (e.g., L3.6pl)

-

Immunocompromised mice (e.g., nude mice)

-

This compound

-

Vehicle for oral administration

-

Calipers for tumor measurement

Procedure:

-

Inject cancer cells (e.g., 1 x 10⁶ L3.6pl cells) subcutaneously or orthotopically into the pancreas of nude mice.

-

Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer PKI-166 (e.g., 100 mg/kg/day) or vehicle orally to the respective groups.[5]

-

Measure the tumor volume with calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Analyze the tumor growth data to determine the anti-tumor efficacy of PKI-166.

Signaling Pathways

PKI-166 inhibits the EGFR/HER2 signaling axis, which in turn affects downstream pathways critical for cancer cell survival and proliferation, primarily the PI3K/Akt and MAPK/ERK pathways.

Conclusion

This compound is a well-characterized reversible ATP-competitive inhibitor of EGFR and HER2 tyrosine kinases. Its potent and selective inhibitory activity translates to the suppression of key downstream signaling pathways involved in cancer cell proliferation and survival. The experimental protocols provided in this guide offer a framework for researchers to evaluate the efficacy and mechanism of action of PKI-166 and similar kinase inhibitors in preclinical settings. The compiled quantitative data and pathway diagrams serve as a valuable resource for drug development professionals in the field of oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. In Vivo Selection and Characterization of Metastatic Variants from Human Pancreatic Adenocarcinoma by Using Orthotopic Implantation in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Serial Selection of Human Pancreatic Cancer in Orthotopic Mouse Models Produces High Metastatic Variants Irrespective of Kras Status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of a Promising Dual EGFR/HER2 Inhibitor: A Technical History of PKI-166 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKI-166 hydrochloride, also known as CGP75166, emerged from the drug discovery pipeline of Novartis as a potent, orally bioavailable, and selective ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Further investigation revealed its activity as a dual inhibitor, also targeting the human epidermal growth factor receptor 2 (HER2).[3] This pyrrolo-pyrimidine derivative showed significant promise in preclinical studies for various solid tumors, particularly pancreatic cancer, by effectively blocking key signaling pathways involved in cell proliferation, survival, angiogenesis, and metastasis.[1][3] Despite its promising early-phase clinical data, the development of PKI-166 was ultimately discontinued (B1498344). This guide provides an in-depth technical overview of the discovery, development, mechanism of action, and key experimental findings related to this compound.

Chemical Properties and Synthesis

This compound is the hydrochloride salt of 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol. Its chemical structure is characterized by a pyrrolo[2,3-d]pyrimidine core, which serves as a scaffold for its interaction with the ATP-binding pocket of EGFR and HER2.

Table 1: Chemical and Physical Properties of PKI-166

| Property | Value |

| IUPAC Name | 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol hydrochloride |

| Molecular Formula | C₂₀H₁₈N₄O·HCl |

| Molecular Weight | 366.84 g/mol |

| CAS Number | 2230253-82-2 |

| Appearance | Crystalline Solid |

Synthesis Overview

A detailed, step-by-step forward synthesis protocol for this compound has not been widely published in peer-reviewed literature, which is common for proprietary compounds under development. However, a retrosynthetic analysis provides a logical approach to its synthesis. The key steps in a likely synthetic route would involve the construction of the core pyrrolo[2,3-d]pyrimidine heterocycle, followed by the introduction of the phenol (B47542) and the chiral phenylethylamine side chains through substitution reactions.[4]

Mechanism of Action and Signaling Pathways

PKI-166 exerts its anti-tumor effects by competitively inhibiting the tyrosine kinase activity of both EGFR (HER1) and HER2.[3] These receptors are key members of the ErbB family of receptor tyrosine kinases. Upon ligand binding, they dimerize and autophosphorylate, initiating a cascade of downstream signaling pathways crucial for cell growth and survival, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[4][5][6][7] By blocking the ATP-binding site, PKI-166 prevents this initial phosphorylation step, thereby inhibiting the activation of these downstream pathways. This leads to the induction of apoptosis, inhibition of cell proliferation, and a reduction in metastatic potential in cancer cells that overexpress or have mutated EGFR or HER2.[8]

Diagram 1: Simplified EGFR/HER2 Signaling Pathway and Inhibition by PKI-166

Caption: PKI-166 inhibits EGFR and HER2, blocking downstream signaling.

Preclinical and Clinical Development

In Vitro Efficacy

PKI-166 demonstrated potent inhibitory activity against EGFR and HER2 in various cancer cell lines.

Table 2: In Vitro Inhibitory Activity of PKI-166

| Target/Assay | Cell Line | IC₅₀ | Reference |

| EGFR Kinase Activity | - | 0.7 nM | [1][2] |

| HER2 Kinase Activity | CSH12 | ~25-50 nM | [9] |

| EGFR Autophosphorylation | A431 | Sub-nanomolar | [9] |

| Cell Proliferation | Pancreatic Cancer (L3.6pl) | Not specified | [1] |

In Vivo Efficacy in Pancreatic Cancer Models

Preclinical studies using orthotopic xenograft models of human pancreatic cancer in nude mice showed that oral administration of PKI-166 significantly inhibited tumor growth, angiogenesis, and metastasis.[1]

Diagram 2: Experimental Workflow for In Vivo Pancreatic Cancer Xenograft Study

Caption: Workflow for evaluating PKI-166 in a pancreatic cancer mouse model.

Phase I Clinical Trial

A Phase I clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of orally administered PKI-166 in patients with advanced solid malignancies.[3][10]

Table 3: Summary of Phase I Clinical Trial Results for PKI-166

| Parameter | Finding |

| Maximum Tolerated Dose (MTD) | 750 mg once daily for 2 weeks every 4 weeks[3][10] |

| Dose-Limiting Toxicities | Diarrhea, skin rash, and transaminase elevations[3][10] |

| Pharmacokinetics | - Absorption: Fast[3][10]- Dose-Response: Linear relationship[3][10]- Accumulation: No drug accumulation with multiple doses[3][10]- Food Effect: No significant effect on absorption[3][10] |

| Efficacy | Stable disease for more than two cycles was observed in 11 out of 54 patients.[3][10] |

Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC were determined but are not fully available in the public domain.

Discontinuation of Development

Despite the promising preclinical data and a well-tolerated profile in the Phase I trial, Novartis discontinued the development of PKI-166.[9] The specific reasons for this decision have not been publicly detailed, but such discontinuations can be due to a variety of factors including a strategic pipeline review, the emergence of competitor drugs with better efficacy or safety profiles, or challenges in later-phase clinical trials.[5][11][12][13][14]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

-

Assay Setup: Prepare serial dilutions of PKI-166 in a suitable kinase buffer.

-

Kinase Reaction: In a microplate, combine the recombinant human EGFR or HER2 enzyme with a peptide substrate.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation (MTT) Assay (General Protocol)

-

Cell Seeding: Plate cancer cells (e.g., A431, L3.6pl) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of PKI-166 and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Western Blot for EGFR/HER2 Phosphorylation (General Protocol)

-

Cell Culture and Treatment: Culture cells to 70-80% confluency, serum-starve overnight, and then treat with different concentrations of PKI-166 for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with a ligand like EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce receptor phosphorylation.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against phosphorylated EGFR/HER2 and total EGFR/HER2. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the inhibition of EGFR/HER2 phosphorylation.

In Vivo Pancreatic Cancer Xenograft Study (General Protocol)

-

Cell Preparation: Prepare a suspension of human pancreatic cancer cells (e.g., L3.6pl) in a suitable medium.

-

Animal Model: Use immunocompromised mice (e.g., athymic nude mice).

-

Tumor Implantation: Surgically implant the cancer cells into the pancreas of the mice (orthotopic model).[3]

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size, monitoring the animals' health and tumor volume regularly.

-

Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., 100 mg/kg) or a vehicle control orally on a daily schedule.[1]

-

Efficacy Evaluation: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume. At the end of the study, sacrifice the animals and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for proliferation and angiogenesis markers).

-

Metastasis Assessment: Examine relevant organs (e.g., liver, lungs) for the presence of metastases.

-

Data Analysis: Compare the tumor growth, final tumor weight, and incidence of metastasis between the treated and control groups to determine the efficacy of PKI-166.

Conclusion

This compound was a promising dual EGFR/HER2 tyrosine kinase inhibitor that demonstrated significant anti-tumor activity in preclinical models and was well-tolerated in a Phase I clinical trial. Its development highlighted the potential of targeting these key oncogenic drivers in solid tumors. Although its clinical journey was discontinued, the extensive preclinical and early clinical data generated for PKI-166 provide valuable insights for researchers and drug development professionals working on novel targeted therapies for cancer. The information presented in this guide serves as a comprehensive technical resource on the discovery and development history of this once-promising therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 3. A direct pancreatic cancer xenograft model as a platform for cancer stem cell therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. Protocol to purify and culture human pancreatic cancer cells from patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]

- 8. researchgate.net [researchgate.net]

- 9. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 10. researchgate.net [researchgate.net]

- 11. Novartis cuts 10% of R&D projects in ‘focused’ strategy | pharmaphorum [pharmaphorum.com]

- 12. Novartis Halts Blood Cancer Drug Development, Reports Weak Q4 [synapse.patsnap.com]

- 13. Novartis drops out of KRAS | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 14. firstwordpharma.com [firstwordpharma.com]

Methodological & Application

Application Notes and Protocols: Preparation of PKI-166 Hydrochloride Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKI-166 hydrochloride is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, with an IC50 of 0.7 nM.[1][2] It demonstrates over 3000-fold selectivity against a variety of serine/threonine kinases.[1] By inhibiting EGFR autophosphorylation, PKI-166 effectively blocks downstream signaling pathways, including the Akt/PI3K, MAPK/ERK, and JNK pathways.[3][4] This inhibition leads to the induction of apoptosis and a reduction in cell proliferation and metastasis, making PKI-166 a valuable tool in cancer research.[1][3] In preclinical models, PKI-166 has been shown to reduce metastasis and angiogenesis in pancreatic cancer.[1] This document provides a detailed protocol for the preparation of a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), ensuring optimal solubility and stability for use in various experimental settings.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 366.84 g/mol | [1] |

| Formula | C₂₀H₁₈N₄O・HCl | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Appearance | Off-white to light yellow solid | [2] |

| CAS Number | 2230253-82-2 | [1] |

Solubility and Storage Recommendations

| Parameter | Recommendation | Reference |

| Solvent | DMSO | [1] |

| Maximum Solubility | 100 mM | [1] |

| Short-term Storage (days to weeks) | +4°C | [1] |

| Long-term Storage (1 month) | -20°C | [2] |

| Long-term Storage (6 months) | -80°C | [2] |

| Special Handling | Light and air sensitive |

Experimental Protocol

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid powder)

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated precision balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture, which can affect the stability of the compound.

-

Weighing: Carefully weigh the desired amount of this compound powder using a calibrated precision balance in a fume hood or well-ventilated area. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.67 mg of this compound (Molecular Weight = 366.84 g/mol ).

-

Dissolution: a. Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. b. Tightly cap the vial. c. Vortex the solution for 1-2 minutes to facilitate complete dissolution. Gentle warming in a water bath (37°C) for a short period can be used if necessary to aid dissolution.

-

Sterilization (Optional): If the stock solution is to be used in sterile cell culture applications, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) vials or tubes to minimize freeze-thaw cycles and exposure to light and air. b. For short-term storage (up to a few weeks), store the aliquots at +4°C.[1] c. For long-term storage, store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]

Note on Stability: While many compounds are stable in DMSO for extended periods when stored properly, it is good practice to minimize the exposure of stock solutions to water and to avoid repeated freeze-thaw cycles, as these factors can contribute to compound degradation over time.[5][6]

Visualizations

Signaling Pathway of PKI-166

Caption: PKI-166 inhibits EGFR, blocking downstream signaling pathways.

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

References

- 1. PKI 166 hydrochloride | EGF Receptor Inhibitors: R&D Systems [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PKI 166 induced redox signalling and apoptosis through activation of p53, MAP kinase and caspase pathway in epidermoid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for PKI-166 Hydrochloride in a Murine Xenograft Model

For Researchers, Scientists, and Drug Development Professionals